molecular formula C25H20FNO4 B13574826 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13574826
M. Wt: 417.4 g/mol
InChI Key: IHRJUPFRSSLXFB-UHFFFAOYSA-N
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the Fmoc-protected amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further biochemical reactions. The fluoro group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Uniqueness

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the fluoro substituent. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C25H20FNO4/c26-15-9-10-20-21(24(28)29)11-12-27(23(20)13-15)25(30)31-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-10,13,21-22H,11-12,14H2,(H,28,29)

InChI Key

IHRJUPFRSSLXFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(C1C(=O)O)C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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